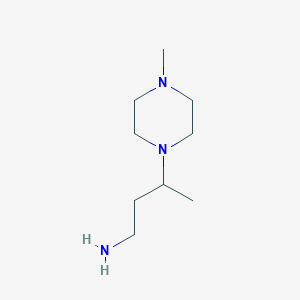

3-(4-Methylpiperazin-1-yl)butan-1-amine

Description

Structural Context of Piperazine (B1678402) Derivatives in Organic and Medicinal Chemistry

The piperazine moiety, a six-membered heterocyclic ring containing two nitrogen atoms at opposite positions, is a cornerstone in the design of a vast array of pharmacologically active agents. nih.govrsc.org Its prevalence in medicinal chemistry is attributed to several key properties. The piperazine ring can be readily modified at its nitrogen atoms, allowing for the introduction of various substituents to fine-tune the molecule's biological activity and pharmacokinetic profile. nih.govnih.gov This structural versatility has led to the development of numerous successful drugs across diverse therapeutic areas, including antipsychotics like clozapine, antidepressants such as vortioxetine, and anxiolytics like buspirone. nih.govresearchgate.net

Piperazine derivatives are recognized for their ability to influence the physicochemical properties of a molecule. The presence of the two nitrogen atoms often imparts increased water solubility and can improve oral bioavailability, crucial characteristics for effective drug candidates. nih.gov Furthermore, the piperazine scaffold can act as a linker or a central core to correctly orient other pharmacophoric groups for optimal interaction with biological targets. nih.gov The ring's conformational flexibility and its capacity to participate in hydrogen bonding contribute significantly to its role as a "privileged structure" in medicinal chemistry. rsc.org The synthesis of piperazine derivatives is well-established, with numerous methods available for their preparation and functionalization. nih.govorganic-chemistry.org

Significance of Primary Amine Functional Groups in Chemical Reactivity and Biological Recognition

The primary amine (-NH2) group is a fundamental functional group in organic chemistry and is a key component of many biologically active molecules, including pharmaceuticals and natural products. numberanalytics.comresearchgate.net Its importance stems from its chemical reactivity and its ability to participate in crucial intermolecular interactions. As a basic functional group, the primary amine can be protonated under physiological conditions, forming a positively charged ammonium (B1175870) ion. This ionization is critical for the solubility of many drugs and for their interaction with biological targets through ionic bonding. stereoelectronics.orgnih.gov

Primary amines are also potent nucleophiles, readily participating in reactions such as alkylation, acylation, and condensation with carbonyl compounds. numberanalytics.com This reactivity is harnessed in the synthesis of more complex molecules. In a biological context, the primary amine group is a key hydrogen bond donor, capable of forming strong hydrogen bonds with acceptor atoms on proteins and other macromolecules. stereoelectronics.org This ability to engage in specific binding interactions is fundamental to the mechanism of action of many drugs. However, the reactivity of primary amines can also present challenges, such as susceptibility to metabolic degradation through processes like N-acetylation and oxidation by monoamine oxidase (MAO), which can lead to rapid drug clearance. nih.gov

Overview of Butylamine (B146782) Side Chains in the Design of Bioactive Scaffolds

Variations in the structure of the butylamine side chain, such as branching or the introduction of other functional groups, can have a significant impact on biological activity. For instance, the isomeric forms of butylamine—n-butylamine, sec-butylamine, tert-butylamine, and isobutylamine—exhibit different steric and electronic properties that can lead to variations in their biological effects. wikipedia.org In the context of drug design, the butylamine side chain is often incorporated to modulate the basicity of the amine group and to provide a flexible linker that can adapt to the topography of a receptor binding site. nih.gov

Current Research Landscape and Academic Interest in Piperazine-Substituted Amines

The field of piperazine-substituted amines continues to be an active area of research, driven by the proven success of piperazine-containing drugs and the ongoing search for new therapeutic agents. researchgate.netmdpi.com Current research efforts are focused on several key areas. One major thrust is the synthesis of novel piperazine derivatives with diverse substitution patterns, not only at the nitrogen atoms but also on the carbon atoms of the piperazine ring itself. researchgate.netresearchgate.net This allows for a more extensive exploration of the chemical space around the piperazine core, potentially leading to the discovery of compounds with improved potency, selectivity, and pharmacokinetic properties.

Academic interest is also high in understanding the structure-activity relationships (SAR) of piperazine-containing compounds. nih.gov By systematically modifying the structure of these molecules and evaluating their biological activity, researchers can gain insights into the key features required for a desired pharmacological effect. This knowledge is crucial for the rational design of new and more effective drugs. Furthermore, there is ongoing research into the development of more efficient and environmentally friendly synthetic methods for the preparation of piperazine derivatives. organic-chemistry.org

Scope and Objectives of Research Pertaining to 3-(4-Methylpiperazin-1-yl)butan-1-amine

Research specifically focused on this compound is aimed at characterizing its chemical properties, exploring its potential biological activities, and developing efficient synthetic routes for its preparation. The primary objectives of such research would include:

Synthesis and Characterization: Developing and optimizing synthetic methods to produce this compound with high yield and purity. This would involve detailed characterization of the compound using various analytical techniques to confirm its structure and properties.

Exploration of Biological Activity: Investigating the potential pharmacological effects of the compound across a range of biological targets. This could involve screening the compound against various receptors, enzymes, and cell lines to identify any significant biological activity.

Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs of this compound to understand how structural modifications influence its biological activity. This would provide valuable information for the design of more potent and selective compounds.

Investigation as a Chemical Intermediate: Evaluating the utility of this compound as a building block for the synthesis of more complex molecules with potential therapeutic applications.

Interactive Data Table: Physicochemical Properties of this compound and Related Compounds

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | XLogP3 | Hydrogen Bond Donor Count | Hydrogen Bond Acceptor Count |

| This compound | C9H21N3 | 171.29 | -0.1 | 1 | 3 |

| 4-(4-Methylpiperazin-1-yl)butan-1-amine | C9H21N3 | 171.29 | -0.2 | 1 | 3 |

| 4-(4-Ethylpiperazin-1-yl)butan-1-amine | C10H23N3 | 185.31 | N/A | 1 | 3 |

| n-Butylamine | C4H11N | 73.14 | 0.9 | 1 | 1 |

| Piperazine | C4H10N2 | 86.14 | -1.1 | 2 | 2 |

Data sourced from available chemical databases. wikipedia.orgscbt.comlookchem.comuni.luscbt.com XLogP3 is a computed measure of lipophilicity.

Structure

3D Structure

Properties

IUPAC Name |

3-(4-methylpiperazin-1-yl)butan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H21N3/c1-9(3-4-10)12-7-5-11(2)6-8-12/h9H,3-8,10H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GHMGCKSGDXYVEE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCN)N1CCN(CC1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H21N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50649201 | |

| Record name | 3-(4-Methylpiperazin-1-yl)butan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50649201 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4553-30-4 | |

| Record name | 3-(4-Methylpiperazin-1-yl)butan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50649201 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 3 4 Methylpiperazin 1 Yl Butan 1 Amine and Its Analogs

General Synthetic Strategies for Piperazine-Containing Butan-1-amines

The assembly of these molecules typically follows a convergent or linear synthetic route. A common approach involves the initial synthesis of the N-methylpiperazine ring, which is then coupled with a suitable four-carbon chain bearing the amine functionality, or a precursor to it.

N-methylpiperazine is a crucial starting material for the synthesis of the target compound and its analogs. atamanchemicals.com It is a heterocyclic organic compound that can be synthesized through several industrial and laboratory-scale methods. atamanchemicals.comwikipedia.org

One major industrial method involves the reaction of diethanolamine (B148213) with methylamine (B109427) at high temperatures (200 °C) and pressures (250 bar). wikipedia.orggoogle.com Another approach is the methylation of piperazine (B1678402) itself. google.com For instance, piperazine can react with formaldehyde (B43269) and hydrogen in the presence of a Raney nickel catalyst to produce N-methylpiperazine. google.com This reaction proceeds through an initial condensation, followed by hydrogenation in the same reactor. google.com

Protecting group strategies are also common in the synthesis of substituted piperazines. For example, 1-BOC-piperazine is a key intermediate that allows for selective functionalization. chemicalbook.com It can be prepared by reacting anhydrous piperazine with di-tert-butyl carbonate, although this can lead to the formation of the di-protected by-product. chemicalbook.comgoogle.com Alternative methods, such as starting from 2-morpholone and BOC anhydride, have been developed to improve yield and purity. google.com

Table 1: Selected Methods for N-Methylpiperazine Synthesis

| Starting Materials | Reagents & Conditions | Product | Key Features | Reference |

|---|---|---|---|---|

| Diethanolamine, Methylamine | 200 °C, 250 bar, metal-containing catalyst, hydrogen | N-Methylpiperazine | Industrial scale, high pressure and temperature. | wikipedia.orggoogle.com |

| Piperazine, Formaldehyde | Raney nickel catalyst, H₂, 70-100 °C, 1.0-6.0 MPa, Methanol | N-Methylpiperazine | One-pot condensation and hydrogenation. | google.com |

This table presents a summary of common synthetic routes for the N-methylpiperazine core structure.

Once the N-methylpiperazine core is obtained, the next step is the attachment of the butan-1-amine side chain. This is typically achieved through N-alkylation reactions. mdpi.com The secondary amine of a piperazine derivative can act as a nucleophile, attacking an electrophilic carbon atom on an alkyl chain. libretexts.org

A common strategy involves reacting N-methylpiperazine with a four-carbon chain that has a leaving group at one end (e.g., a halide like bromide) and a protected amine or a precursor group (like a nitrile or nitro group) at the other. mdpi.comnih.gov For example, N-methylpiperazine can be reacted with 1-bromo-3-chloropropane, followed by substitution with an amine source. Another route involves the reaction with a compound like 4-chlorobutanenitrile. The nitrile group can then be reduced to the primary amine.

The use of protecting groups is often essential to prevent unwanted side reactions, such as the alkylation of the target primary amine. nih.gov For instance, the butan-1-amine moiety might be introduced with the amine group protected, which is then deprotected in the final step of the synthesis. nih.gov

Specific Reaction Pathways for the Introduction of the Butan-1-amine Moiety

Several classic and modern organic reactions can be employed to form the C-N bond of the butan-1-amine group and to couple the side chain to the piperazine ring.

Nucleophilic substitution is a cornerstone of amine synthesis. studymind.co.uklibretexts.org In the context of synthesizing 3-(4-methylpiperazin-1-yl)butan-1-amine, this can be applied in two key ways: attaching the side chain to the piperazine ring, or forming the primary amine.

The reaction of N-methylpiperazine with a molecule like 4-halo-butan-1-amine (where the amine is appropriately protected) is a direct application of an SN2 reaction. fiveable.me The nitrogen of N-methylpiperazine attacks the carbon bearing the halogen, displacing it to form the C-N bond. libretexts.org A significant challenge in using nucleophilic substitution to form primary amines with reagents like ammonia (B1221849) is the potential for over-alkylation, leading to mixtures of primary, secondary, and tertiary amines. libretexts.orgstudymind.co.uk The Gabriel synthesis, which uses potassium phthalimide (B116566) as an ammonia surrogate, offers a way to selectively form primary amines and avoid this issue. fiveable.me

Table 2: Nucleophilic Substitution Reaction Examples

| Nucleophile | Electrophile | Product Type | Key Considerations | Reference |

|---|---|---|---|---|

| Ammonia | Halogenoalkane | Primary Amine | Can lead to a mixture of amines; using excess ammonia can favor the primary amine. studymind.co.uk | studymind.co.uk |

| Primary Amine | Halogenoalkane | Secondary Amine | Can proceed to form tertiary amines and quaternary ammonium (B1175870) salts. libretexts.org | libretexts.org |

This table illustrates various nucleophilic substitution reactions relevant to amine synthesis.

Reductive amination is a highly versatile and widely used method for forming amines from carbonyl compounds (aldehydes or ketones). wikipedia.org This reaction involves the initial formation of an imine or enamine intermediate from the reaction of a carbonyl compound with an amine, which is then reduced in situ to the corresponding amine. fiveable.mewikipedia.org

To synthesize the target molecule, one could envision a reductive amination between N-methylpiperazine and a carbonyl compound such as 4-oxobutanal or a derivative, followed by further functional group transformations. More directly, to form the butan-1-amine moiety, a suitable keto-piperazine precursor could be reacted with ammonia under reducing conditions. researchgate.net

A variety of reducing agents can be used, with sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (B8407120) (Na(OAc)₃BH) being common choices. wikipedia.orgsigmaaldrich.com The choice of reducing agent is critical; for instance, NaBH₃CN is particularly effective because it is selective for the protonated imine over the carbonyl starting material. sigmaaldrich.com This method is often preferred for its mild conditions and high selectivity, making it a green chemistry alternative to other methods like alkylation. wikipedia.org

Table 3: Common Reducing Agents for Reductive Amination

| Reducing Agent | Typical Substrates | Key Features | Reference |

|---|---|---|---|

| Sodium Borohydride (NaBH₄) | Aldehydes, Ketones | Common and inexpensive; can be used with an acid activator. organic-chemistry.org | sigmaaldrich.comorganic-chemistry.org |

| Sodium Cyanoborohydride (NaBH₃CN) | Aldehydes, Ketones | Selective for imines over carbonyls; reaction can be done in one pot. sigmaaldrich.com | wikipedia.orgsigmaaldrich.com |

| Sodium Triacetoxyborohydride (Na(OAc)₃BH) | Aldehydes, Ketones | Mild and effective for a wide range of substrates, including weakly nucleophilic amines. | wikipedia.org |

This table summarizes key reducing agents employed in reductive amination protocols.

Direct amidation involves the formation of an amide bond directly from a carboxylic acid and an amine, typically with the removal of water. ucl.ac.ukmdpi.com While this forms an amide rather than an amine, amides are stable intermediates that can be subsequently reduced to amines using strong reducing agents like lithium aluminum hydride (LiAlH₄). libretexts.org

For the synthesis of the target compound, N-methylpiperazine could be reacted with a derivative of butanoic acid that has a protected amine at the 3-position. The resulting amide could then be reduced. Alternatively, a piperazine-containing carboxylic acid could be reacted with a source of ammonia to form a terminal amide, which is then reduced.

Catalytic methods for direct amidation have gained prominence as they are more atom-economical. rsc.org Boron-based catalysts, such as boric acid and various arylboronic acids, are effective for mediating this transformation under milder conditions than traditional thermal methods, which often require high temperatures. ucl.ac.ukrsc.org Other catalytic systems involving transition metals like copper and palladium have also been developed for C-N bond formation, including the amidation of carboxylic acids with tertiary amines through C-N bond cleavage. researchgate.net

Synthesis of Key Precursors and Advanced Intermediates

The assembly of the target molecule necessitates the independent preparation of its core components: the functionalized four-carbon chain and the piperazine-based synthon.

The butan-1-amine portion of the target molecule is typically derived from a precursor containing a functionalized four-carbon chain. Alcohols serve as versatile starting materials for this purpose. A common strategy involves converting the hydroxyl group of a butanol derivative into a more effective leaving group, such as a halide or a sulfonate ester (e.g., tosylate or mesylate), to facilitate subsequent nucleophilic substitution reactions. chemistrysteps.com

Direct conversion of primary and secondary alcohols to alkyl halides can be achieved using reagents like thionyl chloride (SOCl₂) for chlorination or phosphorus tribromide (PBr₃) for bromination. chemistrysteps.com These methods are advantageous as they avoid the rearrangements that can occur under strongly acidic conditions. chemistrysteps.com An alternative approach is the Appel reaction, which can also convert alcohols to alkyl halides.

Once the alcohol is converted to an alkyl halide, the amine functionality can be introduced. A two-step process involving an SN2 reaction with sodium azide (B81097) to form an alkyl azide, followed by reduction with a reagent like lithium aluminum hydride (LiAlH₄), is an effective method for producing a primary amine without the risk of over-alkylation that occurs when using ammonia directly. chemistrysteps.comlibretexts.org Another powerful technique is the Gabriel synthesis, where potassium phthalimide is used as an ammonia surrogate. masterorganicchemistry.com The phthalimide nitrogen acts as the nucleophile, attacking the alkyl halide. The resulting N-alkyl phthalimide is then hydrolyzed, often with hydrazine, to release the desired primary amine. masterorganicchemistry.com

One-pot procedures have also been developed for the synthesis of cyclic amines from amino alcohols, which involve the in-situ chlorination of the alcohol with thionyl chloride, followed by base-mediated cyclization. orgsyn.org This highlights the efficiency of converting an alcohol to a halide within a single reaction sequence to create a reactive intermediate for C-N bond formation.

Table 1: Common Reagents for Functionalization of Butyl Alcohols

| Starting Material | Reagent | Product | Purpose |

|---|---|---|---|

| Butan-1-ol | Thionyl Chloride (SOCl₂) | 1-Chlorobutane | Conversion of alcohol to alkyl halide |

| Butan-1-ol | Phosphorus Tribromide (PBr₃) | 1-Bromobutane | Conversion of alcohol to alkyl halide |

| 1-Halobutane | Sodium Azide (NaN₃) then LiAlH₄ | Butan-1-amine | Introduction of primary amine group |

| 1-Halobutane | Potassium Phthalimide then Hydrazine | Butan-1-amine | Gabriel synthesis for primary amine |

The piperazine scaffold is a privileged structure found in a vast number of biologically active compounds. rsc.org The generation of piperazine-based synthons, particularly N-substituted derivatives like N-methylpiperazine, is a critical step in the synthesis of the target compound.

The most direct method for preparing N-alkyl derivatives of piperazine is through nucleophilic substitution, where piperazine acts as a nucleophile, attacking an alkyl halide or sulfonate. nih.gov To achieve mono-alkylation and avoid the formation of undesired 1,4-dialkylated products, protective group strategies are often employed. For instance, one nitrogen can be protected with a group like tert-butoxycarbonyl (Boc), allowing for selective alkylation of the other nitrogen. The Boc group can then be removed under acidic conditions.

Classic strategies for creating 1,4-disubstituted piperazines often rely on these stepwise nucleophilic substitutions or transition-metal-catalyzed C-N bond coupling reactions. researchgate.net The reactivity of piperazine-based synthons facilitates their incorporation into larger molecules. nih.gov Recent advances have also focused on the direct C-H functionalization of the piperazine ring, providing novel pathways to more complex and diverse analogs. researchgate.netmdpi.com

Catalytic Systems and Reagents in the Synthesis of this compound Analogs

Modern organic synthesis relies heavily on catalytic systems to achieve high efficiency, selectivity, and functional group tolerance. The construction of complex amines and their precursors often utilizes boron-based catalysts and transition metals.

Amide bonds are common precursors to amines, accessible via reduction. The direct formation of amides from carboxylic acids and amines is a condensation reaction that typically requires harsh conditions to remove water. nih.gov Boron-based catalysts, such as boric acid, boronic acids, and borate (B1201080) esters, have emerged as highly effective promoters for this transformation under milder conditions. nih.govucl.ac.uk

Boric acid is an inexpensive and environmentally benign catalyst for the amidation of relatively reactive substrates. orgsyn.org Boronic acids and borate esters have been shown to be effective for a wider range of substrates, including those that are considered challenging for catalytic amidation. chemrxiv.orgresearchgate.net

The mechanism of boron-catalyzed amidation is thought to involve the activation of the carboxylic acid. Detailed investigations suggest that the reaction may proceed through the formation of a dimeric B–X–B motif (where X can be O or NR), which activates the carboxylic acid while simultaneously coordinating the amine nucleophile for delivery to the carbonyl group. nih.gov This catalytic approach avoids the need for stoichiometric activating agents and reduces waste, making it a greener alternative for amide synthesis. orgsyn.org

Table 2: Boron-Based Catalysts for Amidation

| Catalyst Type | Example | Key Features |

|---|---|---|

| Boric Acid | B(OH)₃ | Low cost, effective for reactive substrates. orgsyn.org |

| Boronic Acids | Arylboronic acids | Effective catalysts, mechanism under investigation. nih.govresearchgate.net |

| Borate Esters | B(OCH₂CF₃)₃ | Highly effective for a wide range of substrates, including unprotected amino acids. ucl.ac.ukchemrxiv.org |

Hydroamination, the addition of an N-H bond across a carbon-carbon multiple bond, is a highly atom-economical method for synthesizing amines. nih.gov This reaction can be catalyzed by a range of transition metals.

Catalysts based on early transition metals (e.g., Ti, Zr) and lanthanides are highly active but can be sensitive to air and moisture due to their oxophilicity. acs.org These catalysts typically operate by activating the amine to form a metal-amido species. vtt.fi

Late transition metals, such as ruthenium, rhodium, palladium, and iridium, often exhibit better functional group tolerance and operate under milder conditions. nih.govacs.org These catalysts can activate the unsaturated C-C bond, facilitating nucleophilic attack by the amine. acs.org A significant challenge in intermolecular hydroamination is controlling the regioselectivity (i.e., the formation of Markovnikov vs. anti-Markovnikov products). acs.orgacs.org The choice of catalyst and ligands is crucial for directing the outcome of the reaction. For example, Ti-catalyzed hydroamination can produce enamines with high efficiency and 100% atom economy. nih.gov

Transition metal-catalyzed cross-coupling reactions are indispensable tools for synthesizing substituted piperazines, particularly N-aryl derivatives which are common in medicinal chemistry. The main methods for forming the N-aryl bond are the Palladium-catalyzed Buchwald–Hartwig coupling and the Copper-catalyzed Ullmann–Goldberg reaction. nih.gov

These reactions allow for the coupling of piperazine or its derivatives with aryl halides or pseudohalides. The Buchwald-Hartwig amination is known for its broad substrate scope and functional group tolerance. The Ullmann reaction, one of the older cross-coupling methods, has seen a resurgence with the development of improved ligands and reaction conditions, sometimes even allowing the reaction to proceed in aqueous media. organic-chemistry.org

In addition to N-arylation, palladium catalysis has been used to develop modular syntheses of highly substituted piperazines. For instance, a palladium-catalyzed cyclization reaction can couple a propargyl unit with various diamine components to afford a wide range of substituted piperazine products with high yields and stereochemical control. acs.org

Optimization of Synthetic Routes and Considerations for Scalability

The industrial synthesis of this compound and its analogs necessitates robust and scalable synthetic routes. Optimization efforts typically focus on improving reaction yields, minimizing byproducts, simplifying purification processes, and ensuring operational safety and cost-effectiveness. A plausible and efficient synthetic pathway involves a two-step sequence: a Michael addition followed by nitrile reduction.

A primary route involves the conjugate (Michael) addition of 1-methylpiperazine (B117243) to an appropriate four-carbon α,β-unsaturated nitrile, such as crotononitrile (B213123) (but-2-enenitrile). This reaction forms the intermediate 3-(4-methylpiperazin-1-yl)butanenitrile. The subsequent reduction of the nitrile functional group yields the target primary amine.

Optimization of Nitrile Reduction: The reduction of the 3-(4-methylpiperazin-1-yl)butanenitrile intermediate is the final key step. Several reducing agents can accomplish this transformation, each with distinct advantages and disadvantages for scalability.

Catalytic Hydrogenation: This is often the preferred method for large-scale industrial synthesis due to high efficiency, cleaner reaction profiles, and favorable economics. mdpi.com Catalysts such as Raney Nickel (Ra-Ni), rhodium on carbon (Rh/C), or palladium (Pd) are commonly used. Optimization involves fine-tuning parameters such as hydrogen pressure, temperature, catalyst loading, and solvent. For instance, using ammonia in the solvent (e.g., methanolic ammonia) can help to minimize the formation of secondary amine byproducts. nih.gov The transition to continuous flow reactors for hydrogenation is a significant consideration for scalability, offering superior control over reaction parameters and enhanced safety. researchgate.net

Metal Hydride Reduction: Reagents like lithium aluminum hydride (LiAlH₄) are highly effective for nitrile reduction but present significant challenges for large-scale operations due to their high reactivity, pyrophoric nature, and the need for anhydrous solvents like tetrahydrofuran (B95107) (THF). The complex and hazardous workup procedures further limit their industrial appeal. researchgate.net Alternative, milder reducing agents like sodium borohydride in the presence of a catalyst (e.g., CoCl₂) can be considered, but may require more stringent optimization to achieve high yields.

The table below summarizes a comparative analysis of different conditions for the nitrile reduction step, based on findings for analogous transformations.

| Method | Reducing Agent/Catalyst | Solvent | Temperature | Pressure | Key Scalability Considerations |

|---|---|---|---|---|---|

| Catalytic Hydrogenation | Raney Nickel, NH₃ | Methanol/Ethanol | 50-100 °C | 30-50 bar | Good atom economy, catalyst filtration, H₂ handling, potential for continuous flow. |

| Catalytic Hydrogenation | Rh/C | Methanol/NH₃ | 25-50 °C | 10-40 bar | Higher activity at lower temp/pressure, higher catalyst cost. |

| Metal Hydride Reduction | LiAlH₄ | THF/Ether | 0-35 °C | Atmospheric | Highly exothermic, hazardous reagent handling and workup, poor atom economy. Not ideal for large scale. |

| Metal Hydride Reduction | NaBH₄/CoCl₂ | Methanol | 25-50 °C | Atmospheric | Milder than LiAlH₄, but requires careful control of reagent addition and temperature. |

For large-scale campaigns, process analytical technology (PAT) is often implemented to monitor reaction progress in real-time, allowing for precise control and immediate adjustments to maintain optimal conditions, ensuring batch-to-batch consistency and maximizing throughput. mdpi.com

Principles of Green Chemistry in the Development of Synthesis Protocols

The integration of green chemistry principles into the synthesis of this compound is essential for developing environmentally and economically sustainable processes. These principles aim to reduce waste, minimize the use of hazardous materials, and improve energy efficiency.

Applying Green Chemistry to the Synthetic Route:

Waste Prevention and Atom Economy: The chosen synthetic route (Michael addition followed by catalytic hydrogenation) is inherently more atom-economical than routes requiring protecting groups or using stoichiometric reagents like LiAlH₄. Catalytic hydrogenation produces minimal waste, with water being the primary theoretical byproduct. mdpi.com

Use of Safer Solvents and Reagents: A key green objective is the replacement of hazardous solvents. For instance, dichloromethane (B109758) (DCM), often used in laboratory-scale reductive aminations chemicalbook.com, can be substituted with greener alternatives like 2-methyltetrahydrofuran (B130290) (2-MeTHF) or ethanol. scielo.org.za In the reduction step, moving from highly reactive and hazardous metal hydrides like LiAlH₄ to catalytic hydrogenation with gaseous hydrogen significantly improves the safety profile of the process, despite the flammability of hydrogen. sci-hub.se

Design for Energy Efficiency: The use of highly active catalysts, such as rhodium-based systems, can allow reactions to be conducted at lower temperatures and pressures, thereby reducing energy consumption. mdpi.com Furthermore, modern approaches like photoredox catalysis, which often operate at ambient temperatures, are being explored for the synthesis of piperazine derivatives and represent a frontier in energy-efficient synthesis. mdpi.comresearchgate.net

Use of Catalysis: Catalytic routes are fundamentally greener than stoichiometric ones. Catalytic hydrogenation is a prime example, where a small amount of catalyst can convert large quantities of substrate, in contrast to stoichiometric reagents which are consumed in the reaction and contribute to waste streams. mdpi.com

Use of Renewable Feedstocks: While the immediate precursors for this specific amine are typically derived from petrochemical sources, a long-term green chemistry goal involves sourcing starting materials from biomass. For example, crotonaldehyde, a potential precursor to crotononitrile, can be produced from bio-based feedstocks.

The following table outlines key green chemistry metrics for different synthetic approaches to producing amines.

| Green Chemistry Principle | Stoichiometric Reduction (e.g., LiAlH₄) | Catalytic Hydrogenation (e.g., Ra-Ni, H₂) | Emerging Methods (e.g., Biocatalysis/Flow) |

|---|---|---|---|

| Atom Economy | Low | High | Very High |

| Reagent Safety | Poor (Pyrophoric hydrides) | Moderate (Flammable H₂) | High (Enzymes, water-based systems) |

| Solvent Choice | Often hazardous (THF, Ether) | Greener options available (Alcohols, Water) | Often greenest (Water, buffer solutions) |

| Energy Consumption | Moderate (Includes complex workup) | Moderate to High (Requires pressure/heat) | Low to Moderate (Often ambient conditions) |

| Waste Generation | High (Metal salts) | Low (Catalyst recycling) | Very Low |

The development of enzymatic processes, such as those using transaminases or reductive aminases, represents a significant advancement in green chemistry for amine synthesis. sci-hub.se These biocatalytic methods operate in aqueous media under mild conditions, offer exceptional selectivity, and generate minimal waste, making them highly attractive targets for future industrial synthesis protocols.

Structural Elucidation and Spectroscopic Characterization of 3 4 Methylpiperazin 1 Yl Butan 1 Amine

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), it is possible to map out the complete covalent framework of a molecule.

The ¹H NMR spectrum provides detailed information about the chemical environment and connectivity of hydrogen atoms in a molecule. The spectrum of 3-(4-Methylpiperazin-1-yl)butan-1-amine is expected to show distinct signals corresponding to the protons on the butan-1-amine backbone and the N-methylpiperazine ring.

The chemical shift (δ) of each proton is influenced by its local electronic environment. Protons closer to electronegative nitrogen atoms are deshielded and appear at a higher chemical shift (downfield). Spin-spin coupling between adjacent, non-equivalent protons results in the splitting of signals into multiplets, which reveals the number of neighboring protons according to the n+1 rule. docbrown.info

Predicted ¹H NMR Data Table

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration |

|---|---|---|---|

| H on C1 (CH₂) | ~2.7 - 2.9 | Multiplet | 2H |

| H on C2 (CH₂) | ~1.5 - 1.7 | Multiplet | 2H |

| H on C3 (CH) | ~2.5 - 2.7 | Multiplet | 1H |

| H on C4 (CH₃) | ~1.0 - 1.2 | Doublet | 3H |

| Piperazine (B1678402) Protons (CH₂) | ~2.3 - 2.6 | Multiplet | 8H |

| N-Methyl Protons (CH₃) | ~2.2 - 2.4 | Singlet | 3H |

Note: The primary amine (NH₂) protons often appear as a broad singlet and may exchange with solvent, sometimes leading to their signal being very broad or not observed.

The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms and provides information about their chemical environment. masterorganicchemistry.com Based on the structure of this compound, which lacks any elements of symmetry that would make carbons equivalent, nine distinct signals are expected.

Predicted ¹³C NMR Data Table

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C1 (CH₂) | ~40 - 45 |

| C2 (CH₂) | ~30 - 35 |

| C3 (CH) | ~60 - 65 |

| C4 (CH₃) | ~15 - 20 |

| Piperazine Carbons (adjacent to N-CH₃) | ~55 - 60 |

| Piperazine Carbons (adjacent to butan-amine) | ~50 - 55 |

Note: The specific shifts of the two pairs of piperazine carbons may vary depending on their exact environment.

Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning the complex signals observed in 1D spectra by revealing correlations between nuclei. numberanalytics.comharvard.edu

COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are coupled to each other (typically on adjacent carbons). numberanalytics.com In the spectrum of this compound, cross-peaks would confirm the connectivity within the butan-amine chain (H1-H2, H2-H3, H3-H4).

HSQC/HMQC (Heteronuclear Single Quantum Coherence/Heteronuclear Multiple Quantum Coherence): These heteronuclear experiments correlate proton signals with the signals of the carbon atoms to which they are directly attached. ipb.pt This technique allows for the definitive assignment of each carbon signal by linking it to its known proton signal. For instance, the proton signal identified as C4-H (a doublet around 1.1 ppm) would show a correlation to the carbon signal around 15-20 ppm, confirming the C4 assignment.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment maps longer-range correlations between protons and carbons (over two to three bonds). ipb.pt HMBC is particularly vital for establishing the connection between the butan-amine moiety and the piperazine ring. A key correlation would be expected between the protons on C3 of the butane (B89635) chain and the piperazine ring carbons, confirming the point of attachment.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns. libretexts.org

HRMS measures the mass of a molecule with extremely high accuracy (typically to four or five decimal places). This precision allows for the determination of the elemental formula of the molecule, distinguishing it from other compounds with the same nominal mass. miamioh.edu For this compound, HRMS would be used to confirm its molecular formula.

Molecular Formula: C₉H₂₁N₃

Nominal Mass: 171 amu

Monoisotopic Mass: 171.1735 Da

Expected [M+H]⁺ ion in HRMS: 172.1811 Da

The experimental measurement of the protonated molecule's mass at 172.1811 would unequivocally confirm the elemental composition of C₉H₂₂N₃⁺.

In tandem mass spectrometry (MS/MS), a specific ion (the precursor ion, usually the protonated molecule [M+H]⁺) is selected, fragmented through collision-induced dissociation (CID), and the resulting product ions are analyzed. nih.govunito.it The fragmentation pattern provides valuable structural information. Aliphatic amines are known to undergo characteristic α-cleavage (cleavage of the C-C bond adjacent to the nitrogen atom), which results in a stable, resonance-stabilized cation. libretexts.org

For this compound, several fragmentation pathways are possible. A dominant fragmentation is the cleavage of the piperazine ring, which is a common pathway for N-substituted piperazines.

Predicted MS/MS Fragmentation Table for [M+H]⁺ (m/z 172.2)

| Precursor Ion (m/z) | Predicted Fragment Ion (m/z) | Proposed Structure/Neutral Loss |

|---|---|---|

| 172.2 | 100.1 | [C₅H₁₂N₂]⁺ - Loss of butan-1-amine from the piperazine ring |

| 172.2 | 70.1 | [C₄H₈N]⁺ - Fragment from piperazine ring cleavage |

| 172.2 | 58.1 | [C₃H₈N]⁺ - Common amine fragment |

The most characteristic fragment would likely arise from the cleavage that yields the stable N-methylpiperazine cation or related fragments, providing clear evidence for this part of the structure.

Table of Compounds

| Compound Name |

|---|

| This compound |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups present in a molecule. The IR spectrum of this compound is characterized by absorption bands corresponding to its primary amine, tertiary amine, and aliphatic hydrocarbon components.

The primary amine (-NH₂) group is identified by a pair of medium-intensity stretching vibrations in the region of 3400-3250 cm⁻¹. orgchemboulder.com The presence of two bands, corresponding to asymmetric and symmetric N-H stretching, is a hallmark of a primary amine. orgchemboulder.com Additionally, the N-H bending (scissoring) vibration for the primary amine typically appears in the 1650-1580 cm⁻¹ region. A broad N-H wagging band can also be observed between 910-665 cm⁻¹. orgchemboulder.com

The tertiary amine of the methylpiperazine ring lacks an N-H bond, and therefore, does not produce signals in the N-H stretching region. orgchemboulder.comspectroscopyonline.com Its presence is confirmed indirectly by the absence of a secondary amine N-H stretch (a single band at 3350-3310 cm⁻¹) and through other spectroscopic methods. orgchemboulder.com

The aliphatic C-H bonds of the butyl chain and the piperazine ring give rise to strong stretching absorptions in the 2960-2800 cm⁻¹ range. The C-N stretching vibrations for the aliphatic primary and tertiary amines are expected to show weak to medium intensity bands in the fingerprint region, typically between 1250-1020 cm⁻¹. orgchemboulder.com

Table 1: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Primary Amine (R-NH₂) | N-H Stretch (asymmetric & symmetric) | 3400 - 3250 (two bands) | Medium |

| Primary Amine (R-NH₂) | N-H Bend (scissoring) | 1650 - 1580 | Variable |

| Primary/Secondary Amine | N-H Wag | 910 - 665 | Broad, Strong |

| Aliphatic C-H | C-H Stretch | 2960 - 2800 | Strong |

Chromatographic Techniques for Purity Assessment and Isolation

Chromatography is indispensable for separating this compound from impurities and for quantifying its purity. Both liquid and gas chromatography are applicable, with the choice depending on the volatility and thermal stability of the compound and its potential impurities.

High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UPLC) are powerful techniques for the purity assessment of amine compounds. Since aliphatic amines like this compound lack a strong native chromophore, direct UV detection can be challenging and may offer low sensitivity. sigmaaldrich.com To overcome this, pre-column or post-column derivatization is often employed to attach a UV-active or fluorescent tag to the amine. thermofisher.comresearchgate.net

Common derivatizing agents for primary amines include o-phthalaldehyde (B127526) (OPA), 9-fluorenylmethyl chloroformate (FMOC-Cl), and NBD-Cl (4-chloro-7-nitrobenzofuran). thermofisher.comresearchgate.net The resulting derivatives can be detected with high sensitivity using UV or fluorescence detectors.

Reversed-phase chromatography is the most common separation mode. sigmaaldrich.com A C18 or similar hydrophobic stationary phase is typically used with a mobile phase consisting of an aqueous buffer and an organic modifier like acetonitrile (B52724) or methanol. Gradient elution is often necessary to achieve optimal separation of the target compound from related substances. sigmaaldrich.com

Table 2: Example HPLC Method Parameters for Analysis of Aliphatic Amines

| Parameter | Condition |

|---|---|

| Column | Reversed-Phase C18 (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase A | Aqueous buffer (e.g., phosphate (B84403) or borate (B1201080) buffer) |

| Mobile Phase B | Acetonitrile or Methanol |

| Elution Mode | Gradient |

| Flow Rate | 1.0 mL/min |

| Detection | UV or Fluorescence (following derivatization) |

| Derivatization Agent | OPA, FMOC-Cl, or similar |

Gas chromatography (GC) is a suitable technique for analyzing volatile and thermally stable amines. A significant challenge in the GC analysis of amines is their tendency to interact with active sites on the column and inlet, leading to peak tailing and poor resolution. oup.comlabrulez.com To mitigate this, specialized columns are required.

The standard approach involves using a column packing that has been deactivated with a base, such as potassium hydroxide (B78521) (KOH), to minimize adsorptive interactions. oup.comlabrulez.com A polar stationary phase, like a Carbowax (polyethylene glycol) type, is often coated on the deactivated support. labrulez.com Alternatively, porous polymer packings can be used. labrulez.com Analysis is typically performed using a Flame Ionization Detector (FID), which provides good sensitivity for organic compounds.

Table 3: Typical GC Conditions for Aliphatic Amine Analysis

| Parameter | Condition |

|---|---|

| Column | Deactivated polar capillary column (e.g., KOH-treated PEG) |

| Carrier Gas | Helium or Nitrogen |

| Injection | Split/Splitless |

| Injector Temperature | 250 °C |

| Oven Program | Temperature programmed (e.g., 100 °C to 250 °C) |

| Detector | Flame Ionization Detector (FID) |

| Detector Temperature | 280 °C |

X-ray Diffraction for Crystalline Structure Determination

Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional structure of a crystalline solid. If a suitable single crystal of this compound or a salt thereof can be grown, this technique can provide precise information about bond lengths, bond angles, and torsional angles within the molecule. mdpi.com

The analysis would reveal the conformation of the piperazine ring (typically a chair conformation) and the spatial arrangement of the butan-1-amine substituent. Furthermore, it elucidates the intermolecular interactions, such as hydrogen bonding, that dictate how the molecules pack together in the crystal lattice. mdpi.com While specific crystallographic data for this exact compound are not widely published, studies on related piperazine derivatives demonstrate the power of this technique for unambiguous structural confirmation. mdpi.comchemrxiv.org

Elemental Analysis for Stoichiometric Composition

Elemental analysis is a quantitative technique used to determine the mass percentages of the elements (carbon, hydrogen, nitrogen) in a pure sample. This method provides experimental verification of the compound's empirical and molecular formula. For this compound, with the molecular formula C₉H₂₁N₃, the theoretical elemental composition can be calculated based on its atomic weights. scbt.comuni.lu

The experimental results from an elemental analyzer are compared against these theoretical values. A close match (typically within ±0.4%) provides strong evidence for the compound's identity and purity.

Table 4: Elemental Composition of this compound (C₉H₂₁N₃)

| Element | Atomic Mass (amu) | Number of Atoms | Total Mass (amu) | Theoretical Mass % |

|---|---|---|---|---|

| Carbon (C) | 12.011 | 9 | 108.099 | 63.14% |

| Hydrogen (H) | 1.008 | 21 | 21.168 | 12.37% |

| Nitrogen (N) | 14.007 | 3 | 42.021 | 24.55% |

| Total | | | 171.288 | 100.00% |

Reactivity and Chemical Transformations of 3 4 Methylpiperazin 1 Yl Butan 1 Amine

Amine Group Reactivity and Functional Group Interconversions

The reactivity of this compound is centered on its amine functionalities. The primary amine is generally the most reactive site for nucleophilic attack due to its lower steric hindrance and higher accessibility compared to the tertiary amines within the piperazine (B1678402) ring. libretexts.org

All amine groups contain a lone pair of electrons on the nitrogen atom, which allows them to act as nucleophiles. libretexts.org In 3-(4-Methylpiperazin-1-yl)butan-1-amine, the primary amine (-NH2) is a potent nucleophilic center. It readily reacts with a range of electrophiles in classic nitrogen substitution reactions. libretexts.org

Common reactions involving the primary amine group include:

Acylation: Reaction with acyl chlorides or acid anhydrides is typically vigorous and yields N-acylated products, specifically N-(3-(4-methylpiperazin-1-yl)butan-1-yl)amides. libretexts.org For example, reacting the amine with ethanoyl chloride would produce N-(3-(4-methylpiperazin-1-yl)butan-1-yl)ethanamide. libretexts.org

Alkylation: The primary amine can be alkylated by alkyl halides through an S_N2 mechanism. libretexts.org However, this reaction can be difficult to control. The resulting secondary amine is also nucleophilic and can react further with the alkyl halide, leading to a mixture of secondary, tertiary, and even quaternary ammonium (B1175870) salts. libretexts.orglibretexts.orgmsu.edu Using a large excess of the initial amine can favor the formation of the mono-alkylated product. libretexts.org

Reaction with Aldehydes and Ketones: The primary amine can undergo nucleophilic addition to carbonyl compounds like aldehydes and ketones to form an intermediate carbinolamine, which then dehydrates to form an imine (Schiff base). This imine can be subsequently reduced to a secondary amine in a process known as reductive amination.

The tertiary amines in the piperazine ring are significantly less reactive as nucleophiles due to steric hindrance but can be alkylated under more forcing conditions to form quaternary ammonium salts. msu.edu

The presence of three nitrogen atoms, each with a lone pair of electrons, confers basic properties to the molecule. cymitquimica.comlibretexts.org Amines react with acids to form ammonium salts, a transformation that is frequently used to increase the water solubility of amine-containing compounds. libretexts.org

The basicity of the three nitrogen atoms in this compound differs due to their chemical environment. The basicity of an amine is typically expressed by the pKa of its conjugate acid (RNH₃⁺). A higher pKa value indicates a stronger base. masterorganicchemistry.com

Primary Alkylamine (-NH₂): Aliphatic primary amines are relatively strong bases, with the conjugate acids having pKa values typically in the range of 10-11. libretexts.org The electron-donating alkyl group increases the electron density on the nitrogen, making the lone pair more available to accept a proton compared to ammonia (B1221849). libretexts.org

Piperazine Tertiary Amines (>N-): The two tertiary amines in the piperazine ring are also basic. Based on data for analogous compounds like 1-methylpiperazine (B117243) (pKa values of 9.25 and 4.71) and 1,4-dimethylpiperazine (B91421) (pKa of 8.36), the piperazine nitrogens in the target molecule are expected to be less basic than the primary amine. uregina.ca The N-methylated nitrogen is generally a weaker base than the other tertiary amine. uregina.ca

Based on these principles, the primary amine is the most basic center in the molecule and will be the first to be protonated in an acidic medium.

| Nitrogen Atom | Amine Type | Estimated pKa of Conjugate Acid (R₃NH⁺) | Notes |

|---|---|---|---|

| Butan-1-amine | Primary | ~10.5 | Most basic site due to alkyl inductive effect. libretexts.org |

| Piperazine (Position 1) | Tertiary | ~9.0 - 9.5 | Less basic than the primary amine; similar to 1-methylpiperazine. uregina.ca |

| Piperazine (Position 4, N-methyl) | Tertiary | ~8.0 - 8.5 | Least basic site due to electronic and steric factors. uregina.ca |

Derivatization Strategies for Enhanced Selectivity or Analytical Detection

In analytical chemistry, derivatization is often employed to modify an analyte to improve its suitability for separation and detection, for instance by gas chromatography (GC) or high-performance liquid chromatography (HPLC). iu.edu The primary amine group of this compound is an ideal target for derivatization, allowing for trace-level detection and quantification. thermofisher.com

The goal of derivatization is typically to attach a new functional group that enhances a specific property, such as:

Volatility for GC analysis.

Thermal Stability to prevent degradation during analysis. iu.edu

Detection Signal by adding a chromophore (for UV-Vis detection) or a fluorophore (for fluorescence detection). thermofisher.com

Common derivatizing agents for primary amines react with the -NH₂ group to form a stable, easily detectable product.

| Derivatizing Agent | Abbreviation | Derivative Formed | Analytical Enhancement |

|---|---|---|---|

| Dansyl chloride | DNS-Cl | Sulfonamide | Highly fluorescent, enabling sensitive detection. thermofisher.com |

| 9-Fluorenylmethyl chloroformate | FMOC-Cl | Carbamate | Forms a highly fluorescent derivative. thermofisher.com |

| o-Phthalaldehyde (B127526) | OPA | Isoindole | Reacts rapidly to form a fluorescent product. thermofisher.com |

| Benzoyl chloride | - | Amide | Adds a strong UV chromophore for HPLC-UV detection. researchgate.net |

| Trifluoroacetic anhydride | TFAA | Trifluoroacetamide | Increases volatility and thermal stability for GC analysis. iu.edu |

Mechanistic Studies of Reactions Involving the Piperazine and Alkylamine Moieties

While this compound is used as a synthetic intermediate, detailed mechanistic studies specifically investigating its reaction pathways are not extensively documented in peer-reviewed literature. However, its reactivity can be understood through established principles of amine chemistry.

Regioselectivity refers to the preference for a reaction to occur at one position over another. For this compound, the key question of regioselectivity concerns the differential reactivity of the primary amine versus the two tertiary amines of the piperazine ring.

In nearly all standard electrophilic substitution reactions (e.g., acylation, sulfonylation), the reaction demonstrates high regioselectivity for the primary amine. byjus.com This preference is governed by two main factors:

Steric Hindrance: The primary amine is sterically much more accessible to incoming electrophiles than the tertiary amines, which are embedded within the piperazine ring and shielded by adjacent alkyl groups. masterorganicchemistry.com

Nucleophilicity: While tertiary amines can be more basic than primary amines in the gas phase, the primary amine is generally a more effective nucleophile in solution, especially when steric factors are considered. masterorganicchemistry.com

Therefore, transformations targeting the piperazine nitrogens would require conditions that either deactivate the primary amine (e.g., through a protecting group) or employ highly reactive electrophiles under forcing conditions that could lead to quaternization.

In general, mechanistic studies on amine reactions involve a combination of experimental and theoretical methods. ijrpr.com Experimental approaches can include kinetic analyses to determine reaction rates, the use of isotopic labeling to track atom movement, and attempts to isolate or trap reaction intermediates. rsc.org Computational chemistry, using methods like Density Functional Theory (DFT), can be employed to model reaction pathways, calculate the energies of intermediates and transition states, and provide a theoretical basis for observed reactivity and selectivity. ijrpr.com

Synthesis of Conjugates and Hybrid Molecules Incorporating this compound Scaffolds

The primary amine and the tertiary amine of the piperazine ring in this compound offer reactive sites for the synthesis of a variety of conjugates and hybrid molecules. These transformations are crucial for modifying the compound's physicochemical properties and for constructing more complex molecular architectures in the pursuit of new therapeutic agents and research tools. The inherent structural features of this scaffold, combining a flexible butylamine (B146782) chain with a substituted piperazine ring, make it an attractive building block in medicinal chemistry.

The primary amino group is a versatile handle for forming amide, sulfonamide, urea, and thiourea (B124793) linkages, as well as for undergoing reductive amination to create secondary and tertiary amines. These reactions allow for the covalent attachment of the this compound moiety to a wide range of molecular entities, including but not limited to, heterocyclic systems, aromatic cores, and other pharmacologically relevant fragments.

While specific examples detailing the synthesis of conjugates directly from this compound are not extensively documented in publicly available research literature, the reactivity of similar piperazine-containing amines is well-established. For instance, the nucleophilic nature of the piperazine nitrogen and primary amines is widely exploited in the synthesis of numerous clinically approved drugs and investigational compounds. These synthetic strategies provide a foundational framework for how this compound could be utilized.

Table of Potential Conjugation Reactions:

| Reaction Type | Reactant for Primary Amine | Resulting Linkage | Potential Conjugate Class |

| Acylation | Carboxylic Acid, Acid Chloride, Activated Ester | Amide | Bioactive Amides, Peptide Conjugates |

| Sulfonylation | Sulfonyl Chloride | Sulfonamide | Sulfonamide-based Therapeutics |

| Isocyanate Reaction | Isocyanate | Urea | Urea-containing Bioactive Molecules |

| Isothiocyanate Reaction | Isothiocyanate | Thiourea | Thiourea-containing Bioactive Molecules |

| Reductive Amination | Aldehyde, Ketone | Secondary/Tertiary Amine | N-Alkylated Amine Derivatives |

| Michael Addition | α,β-Unsaturated Carbonyl | Secondary Amine | Carbon-Nitrogen Bonded Adducts |

The synthesis of such conjugates would typically involve standard solution-phase organic chemistry techniques. The choice of solvent, temperature, and catalyst would be dictated by the specific nature of the reactants and the desired final product. Purification of the resulting hybrid molecules would likely be achieved through chromatographic methods, such as column chromatography or preparative high-performance liquid chromatography (HPLC).

The resulting conjugates and hybrid molecules would possess a combination of the physicochemical properties of both the this compound scaffold and the attached molecular fragment. This modular approach allows for the systematic exploration of chemical space and the optimization of properties like solubility, lipophilicity, and target-binding affinity.

Biological and Pharmacological Research on 3 4 Methylpiperazin 1 Yl Butan 1 Amine Derivatives and Analogs

Broad Spectrum of Biological Activities of Piperazine-Amine Based Compounds

Piperazine (B1678402) derivatives are recognized for their diverse pharmacological potential, which has led to their investigation for a multitude of therapeutic applications. thieme-connect.deresearchgate.net The versatility of the piperazine scaffold allows for structural modifications that can significantly influence its biological activity, leading to the development of compounds with a wide range of effects. researchgate.net

A significant area of research for piperazine-amine based compounds is their potential as anticancer agents. Studies have demonstrated the cytotoxic effects of these derivatives against a variety of cancer cell lines.

Novel arylpiperazine derivatives have been synthesized and evaluated for their in vitro cytotoxic activities against human prostate cancer cell lines, including PC-3, LNCaP, and DU145. mdpi.com For instance, certain compounds exhibited strong cytotoxic activities against LNCaP cells with IC50 values below 5 μM. mdpi.com Another study highlighted a phenylpiperazine derivative with an IC50 of 8.25 μM against DU145 cells. mdpi.com Structure-activity relationship (SAR) analysis revealed that the introduction of a pyrimidinyl moiety at the 4-position of the piperazine ring was beneficial for anticancer activity. mdpi.com

Piperazine-linked quinolinequinones have also been identified as potent inhibitors of cancer cell growth across several cell lines in the National Cancer Institute (NCI) 60-cell line screen. nih.gov These compounds showed promising cytotoxic activity, with Total Growth Inhibition (TGI) values of less than 10 μM in leukemia, non-small-cell lung cancer, colon cancer, melanoma, ovarian cancer, renal cancer, and breast cancer cell lines. nih.gov

Furthermore, piperazine derivatives of vindoline, a natural alkaloid, have demonstrated significant antiproliferative effects. mdpi.com Specifically, a derivative with a 4-(trifluoromethyl)benzyl]piperazine moiety and another with a 1-bis(4-fluorophenyl)methyl piperazine substituent were highly potent, causing a growth rate of less than -60% in almost all tested cancer types, particularly colon, CNS, melanoma, renal, and breast cancers. mdpi.com One derivative containing a 4-trifluoromethylphenyl substituent was particularly effective against several cell lines, including KM12 (colon cancer), SF-539 and SNB-75 (CNS cancer), and SK-MEL-5 and LOX-IMVI (melanoma). mdpi.com

The cytotoxic activity of piperazine-quinoline derivatives has also been investigated against breast cancer cell lines. One such derivative, with a trifluoromethoxy substitution on the aryl group, showed moderate activity against the MDA-MB-231 breast cancer cell line with an IC50 value of 98.34 µM. derpharmachemica.com

Table 1: Cytotoxic Activity of Piperazine-Amine Based Compounds

| Compound Type | Cell Line(s) | Activity | Reference |

| Arylpiperazine Derivatives | LNCaP (Prostate) | IC50 < 5 μM | mdpi.com |

| Arylpiperazine Derivatives | DU145 (Prostate) | IC50 = 8.25 μM | mdpi.com |

| Piperazine-linked Quinolinequinones | Various (NCI-60 panel) | TGI < 10 μM | nih.gov |

| Vindoline-Piperazine Derivatives | Various (NCI-60 panel) | Growth Rate < -60% | mdpi.com |

| Piperazine-quinoline Derivatives | MDA-MB-231 (Breast) | IC50 = 98.34 µM | derpharmachemica.com |

Piperazine-amine based compounds have demonstrated significant potential as antimicrobial and antifungal agents. acgpubs.org A variety of synthesized piperazine derivatives have been screened for their activity against both Gram-positive and Gram-negative bacteria, as well as several fungal species. researchgate.netsemanticscholar.org

Substituted piperazine derivatives have been tested against bacterial strains such as Staphylococcus aureus, Streptomyces epidermidis, Pseudomonas aeruginosa, and Escherichia coli. acgpubs.orgresearchgate.net Their antifungal activity has been evaluated against Candida albicans, Aspergillus niger, Aspergillus flavus, and Aspergillus fumigatus. acgpubs.orgresearchgate.net Many of the synthesized compounds in these studies showed significant antimicrobial and antifungal properties. researchgate.netsemanticscholar.org The integration of the piperazine moiety with other heterocyclic ring systems has led to the development of new antibacterial and antifungal agents. manipal.edu

Table 2: Antimicrobial and Antifungal Screening of Piperazine Derivatives

| Organism Type | Species | Reference |

| Bacteria (Gram-positive) | Staphylococcus aureus, Streptomyces epidermidis | acgpubs.orgresearchgate.net |

| Bacteria (Gram-negative) | Pseudomonas aeruginosa, Escherichia coli | acgpubs.orgresearchgate.net |

| Fungi | Candida albicans, Aspergillus niger, Aspergillus flavus, Aspergillus fumigatus | acgpubs.orgresearchgate.net |

The emergence of drug-resistant strains of Plasmodium falciparum, the parasite responsible for the most severe form of malaria, has necessitated the search for new antimalarial agents. Piperazine derivatives have emerged as a promising class of compounds in this area.

Research has described the synthesis and evaluation of 1,4-bis(3-aminopropyl)piperazine derivatives against a chloroquine-resistant strain of P. falciparum. nih.govresearchgate.net The most potent compound in one study displayed an activity three times better than chloroquine. nih.gov Similarly, piperazine-tethered thiazole compounds have been synthesized and screened for antiplasmodial activity, primarily against the chloroquine-resistant Dd2 strain of P. falciparum. mdpi.com One hit compound demonstrated an antiplasmodial EC50 of 102 nM in this resistant strain. mdpi.com

Aminoquinoline-pyrimidine based hybrids linked through a piperazine tether have also shown potent efficacy against both chloroquine-sensitive (D6) and chloroquine-resistant (W2) strains of P. falciparum. nih.gov One such compound was found to be 53-fold more potent than chloroquine against the W2 strain. nih.gov Additionally, ciprofloxacin-acridine hybrids, where ciprofloxacin is functionalized at the N-terminal of the piperazine moiety with an acridine scaffold, have been tested for their in vitro antimalarial activity against the CQS 3D7 strain of P. falciparum. mdpi.com

Table 3: Antimalarial Activity of Piperazine Derivatives against P. falciparum Strains

| Compound Type | Strain(s) | Key Finding | Reference |

| 1,4-bis(3-aminopropyl)piperazine derivatives | Chloroquine-resistant | 3-fold better activity than chloroquine | nih.gov |

| Piperazine-tethered thiazole compounds | Dd2 (Chloroquine-resistant) | EC50 of 102 nM | mdpi.com |

| Aminoquinoline-pyrimidine-piperazine hybrids | W2 (Chloroquine-resistant) | 53-fold more potent than chloroquine | nih.gov |

| Ciprofloxacin-acridine hybrids | 3D7 (Chloroquine-sensitive) | Tested for in vitro activity | mdpi.com |

Piperazine derivatives are known to have a wide range of effects on the central nervous system (CNS), and their potential as anticonvulsant agents has been a focus of research. silae.it The piperazine moiety is a structural component of several CNS-related drugs. mdpi.com

Studies on derivatives of 3-(3-methylthiophen-2-yl)-pyrrolidine-2,5-dione containing a piperazine fragment have shown anticonvulsant activity in the maximal electroshock (MES) and 6-Hz seizure tests. nih.gov The activity was found to be dependent on the linker between the pyrrolidine-2,5-dione ring and the cyclic amine moiety, as well as the substituent on the 1-phenylpiperazine fragment. nih.gov

Further research into pyrrolidine-2,5-dione derivatives has identified compounds with significant anticonvulsant properties. mdpi.com One such compound, 3-(2-chlorophenyl)-1-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-pyrrolidine-2,5-dione, showed a more beneficial ED50 value than the reference drug valproic acid in both the MES test and the 6 Hz test. mdpi.com The anticonvulsant activity of N-(2-hydroxyethyl)amide derivatives has also been evaluated, with some compounds showing potent activity and a strong antagonistic effect against seizures induced by various agents. nih.gov

Table 4: Anticonvulsant Activity of Piperazine-Based Compounds

| Compound Class | Seizure Model | Key Finding | Reference |

| 3-(3-methylthiophen-2-yl)-pyrrolidine-2,5-dione derivatives | MES, 6-Hz | Activity dependent on linker and substituent | nih.gov |

| 3-(2-chlorophenyl)-pyrrolidine-2,5-dione derivatives | MES, 6-Hz | More potent than valproic acid | mdpi.com |

| N-(2-hydroxyethyl)amide derivatives | MES | Potent anticonvulsant activity | nih.gov |

The potential of piperazine derivatives as analgesic and anti-inflammatory agents has been extensively reviewed. thieme-connect.denih.govdocumentsdelivered.com These compounds have shown promise in reducing pain and inflammation in various experimental models. researchgate.net

A series of piperazine derivatives of methyl salicylate were synthesized and found to exhibit remarkable activity through the inhibition of the COX-II enzyme. thieme-connect.de Molecular docking studies have helped to understand the interaction of these compounds with the COX-2 enzyme. thieme-connect.de In another study, piperazine derivatives containing a 1,4-benzodioxan moiety were synthesized and evaluated for their anti-inflammatory activity against para-xylene induced ear edema in mice, with many showing high potency comparable to the standard drug diclofenac. thieme-connect.de Thiazole-piperazine derivatives have also been investigated for their antinociceptive activities, with some studies suggesting the involvement of the opioidergic system. mdpi.com

Table 5: Analgesic and Anti-inflammatory Activity of Piperazine Derivatives

| Compound Type | Mechanism/Model | Key Finding | Reference |

| Piperazine derivatives of methyl salicylate | COX-II inhibition | Remarkable activity | thieme-connect.de |

| Piperazine derivatives with 1,4-benzodioxan moiety | Para-xylene induced ear edema | High potency, comparable to diclofenac | thieme-connect.de |

| Thiazole-piperazine derivatives | Antinociceptive models | Involvement of opioidergic system | mdpi.com |

Enzyme Inhibition and Receptor Modulation Studies

The biological activities of piperazine derivatives are often attributed to their ability to interact with and modulate the function of various enzymes and receptors. researchgate.net

Piperazine derivatives have been investigated as enzyme inhibitors. researchgate.net For instance, they have shown inhibitory activity against human acetylcholinesterase, an enzyme implicated in Alzheimer's disease. nih.gov Virtual screening and molecular docking studies have shown that certain piperazine derivatives can bind to both the peripheral anionic site and the catalytic site of acetylcholinesterase. nih.gov

In addition to enzyme inhibition, piperazine derivatives are known to modulate a variety of neurotransmitter receptors. ijrrjournal.com They have been studied as ligands for histamine H3 and sigma-1 receptors, with some derivatives showing dual-targeting capabilities. acs.orgnih.gov The affinity of these compounds for the receptors can be influenced by the length of the alkyl chain linking different parts of the molecule. nih.gov Piperazine derivatives such as meta-chlorophenylpiperazine and trifluoromethylphenylpiperazine have been shown to interact with serotonergic receptors. ijrrjournal.com Furthermore, some 4-substituted piperazine compounds have demonstrated balanced, low nanomolar binding affinity for both the mu and delta opioid receptors. ijrrjournal.com

Inhibition of Tyrosine Kinases (e.g., Abelson Tyrosine Kinase)

Derivatives incorporating structural elements similar to 3-(4-methylpiperazin-1-yl)butan-1-amine are central to the development of tyrosine kinase inhibitors. A prime example is Imatinib, a cornerstone in the treatment of chronic myelogenous leukemia (CML), which features a piperazinylmethyl group. mdpi.com This moiety is crucial for its binding and inhibitory activity against the Abelson (Abl) tyrosine kinase. nih.govresearchgate.net The constitutively active Bcr-Abl kinase is a major driver of CML, making it a key therapeutic target. nih.gov

Research has focused on developing new inhibitors to overcome resistance to existing drugs like Imatinib. nih.gov For instance, diarylamide 3-aminoindazole derivatives have been synthesized as potent pan-BCR-ABL inhibitors, including against the imatinib-resistant T315I mutant. semanticscholar.org In one study, replacing a morpholine moiety with a (4-ethylpiperazin-1-yl)methyl group resulted in a compound with IC50 values of less than 0.5 nM against wild-type BCR-ABL and 9 nM against the T315I mutant. semanticscholar.org Other research has explored phthalic-based derivatives and 4-(aminomethyl)benzamide fragments as linkers in designing new kinase inhibitors, with some compounds showing potent activity against targets like the Epidermal Growth Factor Receptor (EGFR). mdpi.comnih.gov

| Compound | Target Kinase | Inhibitory Activity (IC50) | Reference |

|---|---|---|---|

| AKE-72 (5) | BCR-ABL WT | < 0.5 nM | semanticscholar.org |

| AKE-72 (5) | BCR-ABL T315I | 9 nM | semanticscholar.org |

| Analog 11 | EGFR | 91% inhibition at 10 nM | mdpi.com |

| Analog 13 | EGFR | 92% inhibition at 10 nM | mdpi.com |

Cholinesterase (AChE and BuChE) Inhibition

The inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) is a primary therapeutic strategy for Alzheimer's disease. mdpi.comnih.gov Analogs containing piperazine and other tertiary amine motifs have been evaluated for this purpose. nih.govscience.gov Studies on tertiary amine derivatives of chlorochalcone showed that these compounds exhibited moderate to potent inhibitory activity against AChE, with some demonstrating high selectivity over BuChE. nih.gov For example, compound 4l from this series had an IC50 of 0.17 µM against AChE and a selectivity of over 667-fold for AChE compared to BuChE. nih.gov Molecular docking studies suggested these inhibitors can simultaneously bind to the catalytic active site (CAS) and the peripheral anionic site (PAS) of AChE. nih.govnih.gov The design of dual-binding site inhibitors is a key strategy in developing effective treatments for Alzheimer's disease. nih.gov

| Compound Series | Target Enzyme | Most Active Compound | Inhibitory Activity (IC50) | Reference |

|---|---|---|---|---|

| Chlorochalcone Tertiary Amine Derivatives | AChE | 4l | 0.17 µM | nih.gov |

| Pyridyl–Pyridazine Hybrids | AChE | Compound 5 | 0.26 µM | nih.gov |

| Pyridyl–Pyridazine Hybrids | BuChE | Compound 5 | 0.19 µM | nih.gov |

| Phthalimide (B116566) Heterodimers | AChE | Compound 6 | 87 nM | nih.gov |

Interactions with Matrix Metalloproteinases (MMPs) and Tyrosinase

Matrix metalloproteinases (MMPs) are zinc-dependent endopeptidases involved in tissue remodeling and are targets for various pathologies, including cancer and osteoarthritis. nih.govnih.gov The development of MMP inhibitors has often focused on targeting the active site zinc ion, but this can lead to a lack of specificity. nih.gov More recent strategies involve designing inhibitors that bind to secondary sites (exosites) to improve selectivity. nih.gov While direct studies on this compound derivatives as MMP inhibitors are not prominent, the exploration of small molecules containing cyclic amine cores for enzyme inhibition is a broad area of research.

Tyrosinase is a key enzyme in melanin biosynthesis, and its inhibitors are of interest for cosmetic and medicinal applications as depigmenting agents. nih.govnih.gov Research into tyrosinase inhibitors has identified various chemical classes, including flavonoids, chalcones, and kojic acid derivatives. nih.govdergipark.org.tr Structure-activity relationship analyses have shown that aromatic side chains can interact with the hydrophobic pocket in the enzyme's active site. dergipark.org.tr Some piperazine-based compounds have been identified as tyrosinase inhibitors, suggesting that derivatives of this compound could be explored for this activity. mdpi.com

| Compound | Target Enzyme | Inhibitory Activity (IC50) | Reference |

|---|---|---|---|

| 3a (Aryl sulfonate-naphthalene hybrid) | Tyrosinase | 40.8 ± 3.3 µM | researchgate.net |

| Oxyresveratrol | Tyrosinase | 32-fold more potent than kojic acid | nih.gov |

| 7,3',4'-trihydroxyisoflavone | Tyrosinase | 5.23 ± 0.6 µM | nih.gov |

Ligand Binding to Dopamine (B1211576) (D2) and Serotonin (B10506) (5-HT1A) Receptors

The arylpiperazine moiety is a well-established pharmacophore for ligands targeting G-protein-coupled receptors (GPCRs), particularly dopamine D2 and serotonin 5-HT1A receptors. nih.gov These receptors are important targets for antipsychotic drugs used in the treatment of schizophrenia. nih.gov Many multi-target antipsychotics are designed to block both D2 and 5-HT2A receptors, with additional activity at 5-HT1A receptors potentially offering therapeutic benefits. nih.gov

Research on N-phenylpiperazine analogs has demonstrated high-affinity binding to the D3 dopamine receptor with significant selectivity over the D2 subtype. mdpi.com In other studies, indazole and piperazine scaffolds have been combined to create multi-target ligands. The substitution pattern on the aryl part of the piperazine moiety significantly influences the binding affinity for D2, 5-HT1A, and 5-HT2A receptors. nih.gov

| Compound Series | Receptor | Binding Affinity (Ki) | Reference |

|---|---|---|---|

| 4-thiophene-3-yl-benzamide N-phenylpiperazines (6a–f) | D3 | 1.4–43 nM | mdpi.com |

| Indazole-piperazine derivatives | D2 | Varies with substitution | nih.gov |

| Indazole-piperazine derivatives | 5-HT1A | Varies with substitution | nih.gov |

| 1,3,5-triazine-methylpiperazine derivatives | 5-HT6 | 11 nM (Compound 4) | researchgate.net |

Targeting Activin-like Kinase 2 (ALK2)

Activin receptor-like kinase-2 (ALK2) is a bone morphogenetic protein (BMP) receptor implicated in rare diseases such as fibrodysplasia ossificans progressiva (FOP) and diffuse intrinsic pontine glioma (DIPG). semanticscholar.org This has spurred the development of small molecule ALK2 inhibitors. Early inhibitors like Dorsomorphin laid the groundwork for more potent and selective compounds. semanticscholar.org

Modifications to inhibitor scaffolds have included the incorporation of piperazine moieties to improve properties like permeability and reduce efflux by cellular transporters. nih.gov For example, the addition of a 4-methylpiperazine group to certain inhibitor backbones was found to significantly increase the apparent permeability coefficient (Papp_AB) and decrease the efflux ratio. nih.gov The development of conformationally constrained derivatives has led to inhibitors with superior potency against ALK2 and exceptional selectivity over related kinases like ALK5. nih.gov

| Compound | Target Kinase | Key Feature | Outcome | Reference |

|---|---|---|---|---|

| M4K2303 | ALK2 | Contains 4-methylpiperazine moiety | Increased permeability, decreased efflux | nih.gov |